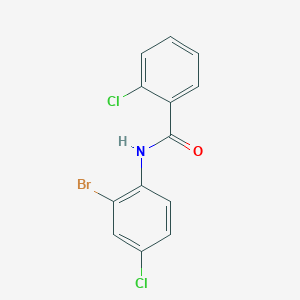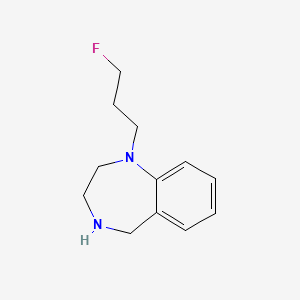![molecular formula C23H25FN4O B7603300 (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone](/img/structure/B7603300.png)
(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone is a complex organic compound that features a piperazine ring substituted with an ethyl group, a pyrazole ring with fluorophenyl and methylphenyl groups, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone typically involves multi-step organic reactions The process begins with the preparation of the pyrazole core, which is then functionalized with fluorophenyl and methylphenyl groupsCommon reagents used in these reactions include hydrazines, aryl halides, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone
- (4-Ethylpiperazin-1-yl)-[1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone
Uniqueness
The uniqueness of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the fluorophenyl group on the pyrazole ring can influence its reactivity, binding affinity, and overall pharmacological profile .
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-3-26-12-14-27(15-13-26)23(29)21-16-28(20-10-8-19(24)9-11-20)25-22(21)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAROORFMPGWHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1,1-dioxothiolan-2-yl)methyl]-5-methylpyrimidin-2-amine](/img/structure/B7603223.png)
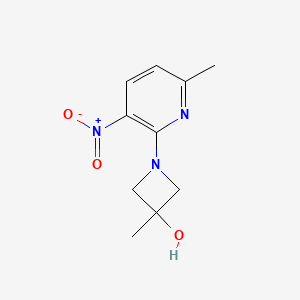
![(3R)-N-[2-(N-methylanilino)ethyl]piperidine-3-carboxamide](/img/structure/B7603237.png)
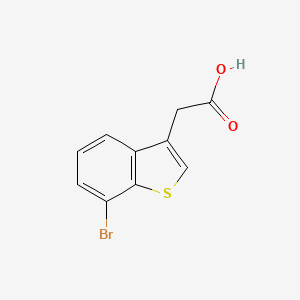

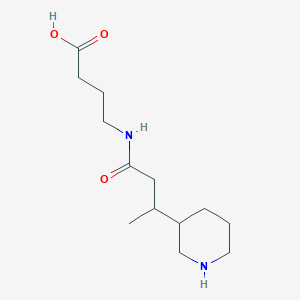
![5-[(1,1-Dioxothiolan-2-yl)methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7603278.png)
![3-Methyl-4-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7603281.png)
![3-methyl-4-[(1-oxo-2H-isoquinoline-3-carbonyl)amino]butanoic acid](/img/structure/B7603287.png)
![4-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-3-methylbutanoic acid](/img/structure/B7603294.png)
![N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B7603302.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B7603309.png)
